

Cross-Reactivity Profile of 1-Cyclopentyl-N-methyl-methanamine: A Data Gap

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Compound of Interest

Compound Name: 1-cyclopentyl-N-methyl-methanamine

Cat. No.: B1347557

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Despite a comprehensive search of available scientific literature and chemical databases, no public data from cross-reactivity studies for **1-cyclopentyl-N-methyl-methanamine** could be identified. This significant data gap prevents a comparative analysis of its binding profile against other compounds or a detailed assessment of its potential off-target effects.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for evaluating its specificity and potential for adverse effects. The absence of such data for **1-cyclopentyl-N-methyl-methanamine** means its interaction with unintended biological targets remains uncharacterized.

Chemical Properties of 1-Cyclopentyl-N-methyl-methanamine

While no cross-reactivity data is available, basic chemical information for **1-cyclopentyl-N-methyl-methanamine** has been compiled from various sources.

Property	Value	Source
CAS Number	4492-51-7	ChemBK[1], ChemicalBook[2]
Molecular Formula	C7H15N	ChemBK[1]
Molecular Weight	113.2 g/mol	ChemBK[1]
Boiling Point	105 °C (at 210 Torr)	ChemBK[1]
Density	0.837±0.06 g/cm3 (Predicted)	ChemBK[1]

Structurally Similar Compounds

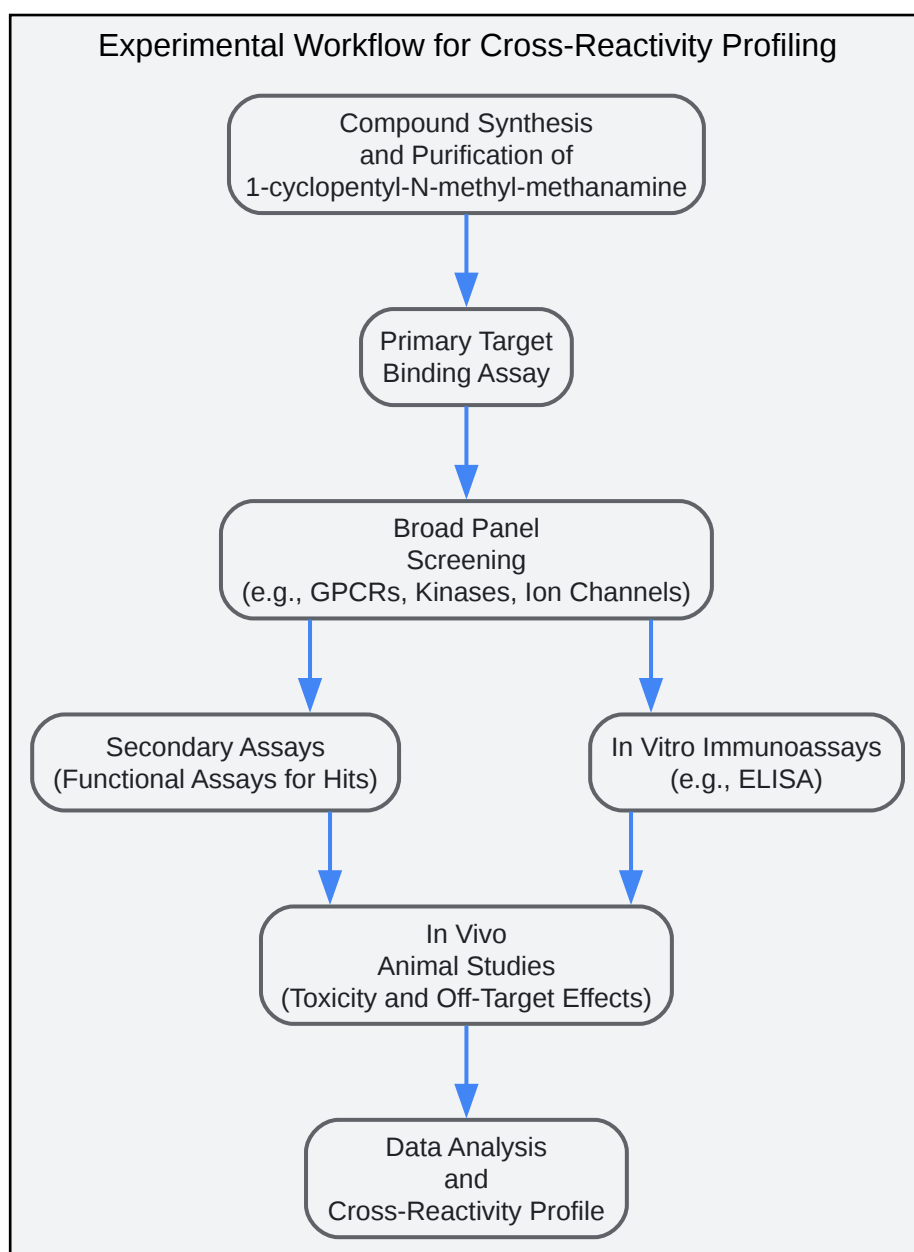
While no direct alternatives for cross-reactivity comparison exist, several structurally related compounds are documented. These include:

- [--INVALID-LINK--amine\[3\]](#)
- [\(2S\)-1-cyclopentyl-N-methylpropan-2-amine\[4\]](#)
- [N-cyclopentyl-N-methylcyclopentanamine\[5\]](#)
- [Cyclopenten-1-yl\(cyclopropyl\)methanamine\[6\]](#)

It is important to note that structural similarity does not guarantee a similar cross-reactivity profile.

The Path Forward: Essential Future Studies

To address the current knowledge gap, a series of in vitro and in vivo studies would be required. The following experimental workflow outlines a standard approach to characterizing the cross-reactivity of a novel compound like **1-cyclopentyl-N-methyl-methanamine**.



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Caption: A generalized workflow for determining the cross-reactivity profile of a chemical compound.

A comprehensive understanding of **1-cyclopentyl-N-methyl-methanamine**'s biological activity can only be achieved through rigorous experimental investigation. The publication of such data would be invaluable to the scientific community for assessing its therapeutic potential and safety profile.

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